molecular formula C23H23BrN2O4S B297221 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide

Número de catálogo B297221
Peso molecular: 503.4 g/mol
Clave InChI: ZYKBCNZRSOKUKU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide, also known as BMS-986142, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of cytokines and growth factors. BMS-986142 is currently being studied for its potential therapeutic effects in various autoimmune diseases, such as psoriasis, lupus, and inflammatory bowel disease.

Mecanismo De Acción

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide works by inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways of cytokines and growth factors. By blocking TYK2, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide reduces the production of pro-inflammatory cytokines, such as interleukin-23 (IL-23) and interferon-alpha (IFN-alpha), which are implicated in the pathogenesis of autoimmune diseases. In addition, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has been shown to promote the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10), which may further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects, including:
- Inhibition of TYK2 activity
- Reduction in cytokine signaling and inflammation
- Promotion of anti-inflammatory cytokine production
- Modulation of immune cell function
- Improvement in clinical symptoms in patients with psoriasis and other autoimmune diseases

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has several advantages for lab experiments, including its specificity for the TYK2 enzyme and its ability to inhibit multiple cytokine signaling pathways. However, there are also some limitations to consider, such as the potential for off-target effects and the need for further optimization of dosing and administration.

Direcciones Futuras

There are several potential future directions for research on 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide, including:
- Further preclinical studies to investigate its mechanism of action and potential therapeutic effects in other autoimmune diseases
- Clinical trials to evaluate its safety and efficacy in larger patient populations
- Combination therapy with other immunomodulatory agents, such as biologics or small molecule inhibitors of other JAK family members
- Development of more potent and selective TYK2 inhibitors
- Investigation of the long-term safety and potential side effects of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide in patients with autoimmune diseases.

Métodos De Síntesis

The synthesis of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide involves several steps, including the reaction of 4-bromobenzenesulfonyl chloride with 4-methylbenzylamine to form 4-(4-methylbenzylamino)benzenesulfonyl chloride. This intermediate is then reacted with 3-methoxyphenylacetic acid to form 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide. The synthesis of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed the compound.

Aplicaciones Científicas De Investigación

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has been the subject of several preclinical and clinical studies to investigate its potential therapeutic effects. In a preclinical study, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide was found to inhibit the activity of TYK2 and other JAK family members, leading to a reduction in cytokine signaling and inflammation. In a phase 1 clinical trial, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide was found to be well-tolerated and showed promising results in patients with psoriasis. Further clinical trials are currently underway to evaluate the safety and efficacy of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide in various autoimmune diseases.

Propiedades

Fórmula molecular

C23H23BrN2O4S

Peso molecular

503.4 g/mol

Nombre IUPAC

2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C23H23BrN2O4S/c1-17-6-8-18(9-7-17)15-26(31(28,29)22-12-10-19(24)11-13-22)16-23(27)25-20-4-3-5-21(14-20)30-2/h3-14H,15-16H2,1-2H3,(H,25,27)

Clave InChI

ZYKBCNZRSOKUKU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br

SMILES canónico

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.